Maltononaose

Descripción

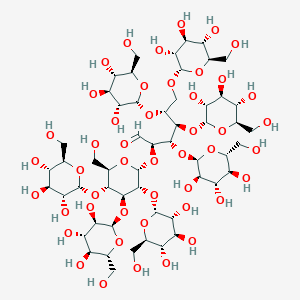

Structure

2D Structure

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBVLVBOKWRYEP-XYLDXDTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215057 | |

| Record name | Maltononaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6471-60-9 | |

| Record name | Maltononaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltononaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Biological Functions of Maltononaose: A Technical Guide for Researchers

Disclaimer: Direct research on the specific biological functions of maltononaose, a maltooligosaccharide (MOS) with nine glucose units, is limited. This guide provides an in-depth overview of the known functions and applications of maltooligosaccharides as a class, with the understanding that this compound likely shares similar properties. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Maltooligosaccharides (MOS)

Maltooligosaccharides are polymers of glucose linked by α-1,4 glycosidic bonds, with a degree of polymerization typically ranging from 3 to 10.[1][2] this compound is a member of this family containing nine glucose units. While less common in industrial applications than shorter-chain MOS, they are significant in studies of carbohydrate metabolism and digestive health.[3] MOS are generally characterized by low sweetness, high solubility, and low viscosity compared to monosaccharides and disaccharides.[4]

Core Biological Functions and Applications

The primary biological roles of MOS are centered on their metabolism, prebiotic activity, and immunomodulatory effects. They also have significant applications in biotechnology and drug delivery.

Energy Metabolism and Digestion

In biological systems, maltooligosaccharides are hydrolyzed to glucose in the small intestine by glucoamylase-maltase, providing a source of energy.[1] This property makes them useful as a component in nutritional supplements for athletes and patients, offering a steady release of glucose.[1][4]

Prebiotic Effects

Some maltooligosaccharides exhibit prebiotic properties by resisting complete digestion in the upper gastrointestinal tract and serving as a substrate for beneficial gut microbiota, such as Bifidobacterium.[1][5] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which contribute to colon health, improve intestinal peristalsis, and can help prevent constipation.[1][4]

Immunomodulatory Activities

Research suggests that maltooligosaccharides may possess immunomodulatory properties.[1] Studies have shown that MOS, such as those found on the surface of trophoblast-like cells, can inhibit the production of Interleukin-2 (IL-2) by lymphocytes and reduce the spontaneous motility of neutrophils.[6][7] This suggests a potential role for MOS in immune evasion and regulation.[7]

Antiviral and Antimicrobial Activity

Derivatives of maltooligosaccharides have shown promise in therapeutic applications. For instance, sulfated maltooligosaccharides have demonstrated anti-HIV activity.[1] Additionally, maltotetraose has been reported to have antibacterial activity against certain plant pathogens.[1]

Applications in Drug Delivery and Biotechnology

The physicochemical properties of maltooligosaccharides make them suitable for various biotechnological and pharmaceutical applications. Their derivatives are used as chromogenic or fluorogenic substrates for determining enzymatic activity.[1] Alkylmaltooligosaccharides, acting as non-toxic and non-irritable surfactants, can be used in drug delivery systems to facilitate drug absorption across membrane barriers.[1]

Quantitative Data on Maltooligosaccharide Activity

The following tables summarize key quantitative data from studies on maltooligosaccharides.

| MOS Derivative | Target | Activity | IC50 Value |

| Sulfated Maltoheptaose | HIV | Inhibition | 4.1 µg/mL |

| Sulfated Maltotetraose | HIV | Inhibition | 9.0 µg/mL |

| Sulfated Maltose | HIV | No Activity | >200 µg/mL |

| Table 1: Anti-HIV activity of sulfated maltooligosaccharides. Data from Tressler et al., as cited in[1]. |

| Prebiotic Substrate (1%) | Bacterial Strain | Effect |

| MOS | Bifidobacterium breve | Significant increase in proliferation |

| Table 2: In vitro prebiotic effect of a malto-oligosaccharide mixture. Data from a study on the proliferative activity of MOS.[5][8] |

| MOS Sample (75 mM) | Degree of Polymerization (DP) | Detection by Taste |

| Low DP | 4-6 | Significant (p < 0.0001) |

| Medium DP | 7-12 | Significant (p < 0.0001) |

| High DP | 14-21 | Significant (p < 0.0001) |

| Table 3: Human taste detection of maltooligosaccharides with varying chain lengths.[9] |

Experimental Protocols

Detailed methodologies for key experiments involving maltooligosaccharides are outlined below.

Production and Purification of Maltooligosaccharides

Objective: To produce and isolate maltooligosaccharides from starch.

Protocol:

-

Starch Liquefaction: Starch is subjected to hydrolysis using α-amylases, acids, or physical methods to produce a mixture of dextrins.[4]

-

Saccharification: The liquefied starch is treated with maltooligosaccharide-forming amylases (e.g., G3-amylase for maltotriose, G4-amylase for maltotetraose) to produce a mixture of MOS with varying degrees of polymerization.[1][4]

-

Purification: The resulting MOS mixture is purified to isolate specific oligosaccharides.

-

Chromatographic Separation: Flash chromatography using a stationary phase like microcrystalline cellulose and a mobile phase of ethanol/water can be employed to fractionate the MOS mixture into samples with narrow DP ranges.[9]

-

Membrane Filtration: Nanofiltration can be used to separate oligosaccharides based on their degree of polymerization, with higher DP saccharides being retained while smaller molecules pass through.

-

In Vitro Prebiotic Activity Assay

Objective: To assess the ability of maltooligosaccharides to promote the growth of probiotic bacteria.

Protocol:

-

Bacterial Culture: A specific strain of probiotic bacteria (e.g., Bifidobacterium breve) is cultured in a basal medium without a carbon source.

-

Substrate Addition: A solution of the maltooligosaccharide to be tested is added to the culture medium as the sole carbon source at a defined concentration (e.g., 1%).

-

Incubation: The cultures are incubated under anaerobic conditions at 37°C.

-

Growth Measurement: Bacterial growth is monitored over time by measuring the optical density of the culture at a specific wavelength (e.g., 600 nm).

-

Analysis: The proliferation of the bacteria in the presence of the MOS is compared to that in control cultures (e.g., with a known prebiotic like GOS or no added carbon source).[5][8]

Immunomodulatory Activity Assay (IL-2 Inhibition)

Objective: To determine the effect of maltooligosaccharides on lymphocyte activation.

Protocol:

-

Cell Culture: A lymphocyte cell line (e.g., Jurkat cells) is cultured in an appropriate medium.

-

Stimulation and Treatment: The lymphocytes are stimulated to produce IL-2 (e.g., using anti-CD3/CD28 antibodies). Simultaneously, the cells are treated with varying concentrations of the maltooligosaccharide being tested.

-

Incubation: The cells are incubated for a specific period to allow for IL-2 production.

-

IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The levels of IL-2 in the MOS-treated groups are compared to the stimulated control group to determine the extent of inhibition.[6]

Visualizing Pathways and Processes

The following diagrams illustrate key processes related to maltooligosaccharides.

References

- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maltooligosaccharides: Properties, Production and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maltooligosaccharides | CymitQuimica [cymitquimica.com]

- 4. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Maltooligosaccharides from JEG-3 trophoblast-like cells exhibit immunoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maltooligosaccharides from JEG-3 Trophoblast-Like Cells Exhibit Immunoregulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Taste Detection of Maltooligosaccharides with Varying Degrees of Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Maltononaose: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltononaose, a linear maltooligosaccharide (MOS) composed of nine α-1,4 linked D-glucose units, represents a molecule of increasing interest in glycobiology and related fields. Its discovery is intrinsically linked to the advancement of analytical techniques capable of resolving complex carbohydrate mixtures. This technical guide provides an in-depth overview of the enzymatic production and subsequent isolation of this compound, tailored for a scientific audience. Detailed experimental protocols for its synthesis from starch, utilizing enzymes such as cyclodextrin glycosyltransferase (CGTase), and its purification via preparative high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide includes quantitative data to inform experimental design and diagrams to visually represent the core processes involved.

Introduction: The Discovery of a Long-Chain Oligosaccharide

The "discovery" of this compound was not a singular event but rather an outcome of the progressive development of sophisticated analytical methods for the separation and characterization of oligosaccharides. As chromatographic and spectroscopic techniques evolved, researchers were able to identify and isolate individual maltooligosaccharides with varying degrees of polymerization (DP) from starch hydrolysates. This compound, with a DP of 9, is less abundant in typical enzymatic hydrolysates compared to its shorter-chain counterparts and is not as extensively utilized in industrial applications. However, its availability as a pure compound is crucial for fundamental research, including its use as a substrate for studying amylolytic enzymes and as a standard for analytical methods.

Enzymatic Synthesis of this compound-Enriched Starch Hydrolysate

The primary route for producing this compound is the enzymatic hydrolysis of starch. While various α-amylases can degrade starch into a mixture of maltooligosaccharides, certain enzymes, such as cyclodextrin glycosyltransferase (CGTase), are particularly useful for generating a broad range of oligosaccharide chain lengths through their disproportionation and coupling activities.

Principle of CGTase-Mediated Maltooligosaccharide Production

Cyclodextrin glycosyltransferases (EC 2.4.1.19), commonly derived from bacteria such as Bacillus circulans, catalyze the cleavage of an α-1,4 glycosidic bond in a donor molecule (e.g., starch, cyclodextrins) and transfer the resulting linear maltooligosaccharide chain to an acceptor molecule. When another linear oligosaccharide acts as the acceptor, this "disproportionation" reaction leads to the elongation of the acceptor chain, thereby producing a mixture of maltooligosaccharides with varying degrees of polymerization, including this compound.

Maltononaose: A Technical Guide to Synthesis and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltononaose is a linear maltooligosaccharide (MOS) composed of nine α-1,4-linked D-glucose units. As a member of the maltooligosaccharide family, it shares physicochemical properties and potential biological activities that are of interest to the pharmaceutical and biotechnology sectors. While less common than its shorter-chain counterparts (e.g., maltotriose, maltopentaose), this compound serves as a valuable analytical standard and a substrate for studying the activity of various amylolytic enzymes. This technical guide provides a comprehensive overview of the current understanding of this compound synthesis and biosynthesis, with a focus on enzymatic methodologies. It is important to note that specific, high-yield synthetic or biosynthetic pathways exclusively targeting this compound are not extensively documented in scientific literature. Therefore, this guide will also cover the general principles of maltooligosaccharide production, which are applicable to the generation of this compound as part of an oligosaccharide mixture.

Physicochemical Properties

The general physicochemical properties of this compound are consistent with those of other maltooligosaccharides. A summary of these properties is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅₄H₉₂O₄₆ |

| Molar Mass | 1477.28 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Glycosidic Linkage | α-1,4 |

| Degree of Polymerization | 9 |

Synthesis of this compound

The synthesis of this compound, like other maltooligosaccharides, can be approached through chemical or enzymatic methods. However, enzymatic synthesis is the preferred route due to its specificity, milder reaction conditions, and avoidance of hazardous reagents.[1]

Chemical Synthesis

Enzymatic Synthesis

Enzymatic synthesis is the most common and practical method for producing maltooligosaccharides.[1] This typically involves the controlled hydrolysis of starch by various amylases. The general workflow for enzymatic synthesis of maltooligosaccharides is depicted in Figure 1.

Figure 1: General workflow for the enzymatic production of this compound.

1. Starch Pretreatment (Liquefaction): The initial step involves the gelatinization and liquefaction of a starch slurry. This process reduces the viscosity of the starch solution and breaks down the large starch molecules into smaller dextrins, making them more accessible to saccharifying enzymes. This is typically achieved by treating the starch with an α-amylase at elevated temperatures.

2. Saccharification: The liquefied starch is then treated with one or more saccharifying enzymes. The choice of enzyme(s) and the reaction conditions (pH, temperature, and time) are critical in determining the final distribution of maltooligosaccharides in the product mixture. While specific "this compound-forming amylases" are not commercially available, certain α-amylases from microbial sources can produce a range of maltooligosaccharides, including this compound. The composition of the resulting hydrolysate depends on the origin of the enzyme and the hydrolysis conditions.[1]

Table 2: Enzymes Used in Maltooligosaccharide Production

| Enzyme | Source Organism (Example) | Action | Predominant Products |

| α-Amylase | Bacillus licheniformis | Endo-acting, hydrolyzes internal α-1,4 linkages | Mixture of glucose, maltose, and other MOS |

| β-Amylase | Barley | Exo-acting, produces maltose from the non-reducing end | Maltose |

| Maltogenic Amylase | Bacillus stearothermophilus | Hydrolyzes starch to produce high levels of maltose | Maltose |

| Pullulanase | Klebsiella pneumoniae | Debranching enzyme, hydrolyzes α-1,6 linkages | Linear oligosaccharides |

3. Purification of this compound: Since enzymatic hydrolysis of starch typically yields a mixture of maltooligosaccharides, a purification step is necessary to isolate this compound. The most effective method for separating maltooligosaccharides is chromatography.

-

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. Polyacrylamide or hydrophilic vinyl polymer gels are commonly used to fractionate maltooligosaccharide mixtures.

-

High-Performance Liquid Chromatography (HPLC): HPLC with specialized columns, such as amino-propyl bonded silica columns, can achieve high-resolution separation of maltooligosaccharides.

Biosynthesis of this compound

The biosynthesis of this compound occurs as part of the natural degradation of starch in various organisms, including plants, animals, and microorganisms. Starch degradation is a fundamental metabolic process that releases glucose units for energy. This pathway involves the coordinated action of several enzymes.

References

physical and chemical properties of maltononaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltononaose is a maltooligosaccharide, a linear chain of nine glucose units linked by α-1,4 glycosidic bonds. As a well-defined oligosaccharide, it serves as a valuable tool in various research and development applications. Its utility spans from being a specific substrate for carbohydrate-active enzymes to a standard in analytical chromatography. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its role in enzymatic processes.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| Chemical Formula | C₅₄H₉₂O₄₆ | [1] |

| Molecular Weight | 1477.3 g/mol | [1] |

| CAS Number | 6082-21-9 | — |

| Appearance | Lyophilized powder | [1] |

| Solubility | High solubility in water. Generally, the solubility of maltooligosaccharides in water decreases as the degree of polymerization increases. | [2] |

| Melting Point | Data not available. | — |

| Specific Optical Rotation | Data not available. | — |

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for this compound Analysis

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound, without the need for derivatization.

Methodology:

-

Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., a Dionex CarboPac series column).

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The exact gradient will depend on the specific column and the desired separation.

-

Eluent A: High-purity water

-

Eluent B: 100 mM Sodium Hydroxide

-

Eluent C: 100 mM Sodium Hydroxide, 1 M Sodium Acetate

-

-

Sample Preparation: Dissolve the this compound sample in high-purity water to a known concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 - 25 µL

-

-

PAD Settings: A four-potential waveform is typically used for detection, including potentials for detection, oxidation, and reduction of the gold electrode surface.

HPAEC-PAD analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

¹H and ¹³C NMR are powerful tools for the structural elucidation of oligosaccharides, confirming the α-1,4 linkages and the overall structure of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the lyophilized this compound powder in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals. The anomeric protons (H-1) are typically found in the region of δ 4.5-5.5 ppm.

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to assign all proton and carbon signals and confirm the glycosidic linkages.

-

Enzymatic Assay of α-Amylase using this compound as a Substrate

This compound is a substrate for α-amylase, and its hydrolysis can be monitored to determine enzyme activity.

Methodology:

-

Reagents:

-

This compound solution (e.g., 1-5 mg/mL in a suitable buffer).

-

α-Amylase solution of known concentration.

-

Buffer solution (e.g., sodium phosphate or TRIS-HCl, pH 6.0-7.0).

-

Reagent for quantifying reducing sugars (e.g., dinitrosalicylic acid, DNS).

-

-

Procedure:

-

Pre-incubate the this compound solution at the desired reaction temperature (e.g., 37 °C).

-

Initiate the reaction by adding the α-amylase solution.

-

At specific time intervals, withdraw aliquots of the reaction mixture and add them to the DNS reagent to stop the reaction.

-

Boil the samples with the DNS reagent to develop the color.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of glucose or maltose to quantify the amount of reducing sugars produced.

-

Signaling Pathways and Biological Interactions

While specific cell signaling pathways directly triggered by this compound are not extensively documented, its primary biological significance lies in its role as a substrate for various carbohydrate-metabolizing enzymes. The enzymatic hydrolysis of this compound is a critical step in its biological processing.

Enzymatic Hydrolysis of this compound by α-Amylase

α-Amylase is an endo-acting enzyme that cleaves the α-1,4 glycosidic bonds within the this compound chain, producing smaller maltooligosaccharides. This process is fundamental in the digestion of starch and related oligosaccharides.

Enzymatic hydrolysis of this compound by α-amylase.

Interaction with Cyclodextrin Glycosyltransferase (CGTase)

This compound can also serve as a substrate for cyclodextrin glycosyltransferase (CGTase), an enzyme that catalyzes intramolecular transglycosylation (cyclization) to form cyclodextrins, as well as intermolecular transglycosylation (coupling and disproportionation).

Conclusion

This compound is a key oligosaccharide for research in glycobiology, enzymology, and analytical chemistry. While some of its physical properties require further experimental determination, its chemical structure and role as a specific enzyme substrate are well-established. The experimental protocols provided in this guide offer a starting point for the reliable analysis and utilization of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Solubility of Maltononaose in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of maltononaose, a nine-unit maltooligosaccharide. Given the limited availability of specific quantitative solubility data for this compound in the public domain, this document extrapolates from the known behavior of other maltooligosaccharides and outlines the established methodologies for determining such properties experimentally. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, drug formulation, and development, where understanding solubility is a critical parameter.

Solubility of this compound and Related Maltooligosaccharides

Maltooligosaccharides, including this compound, are generally characterized by their hydrophilicity due to the presence of multiple hydroxyl groups, which readily form hydrogen bonds with water. However, as the degree of polymerization (DP) increases, the intramolecular hydrogen bonding and the overall molecular size can influence solubility. The solubility of these compounds is also highly dependent on the polarity of the solvent.

While specific quantitative data for this compound is scarce, the general principles of oligosaccharide solubility suggest high solubility in water and significantly lower solubility in organic solvents. The solubility in polar aprotic solvents like DMSO may be moderate, while it is expected to be very low in less polar solvents such as ethanol, methanol, and acetone.

The following table summarizes the expected solubility of this compound and its shorter-chain analogues. A specific value for maltohexaose in water is included as a reference point[1][2].

| Solvent | Maltotriose (DP3) | Maltopentaose (DP5) | Maltohexaose (DP6) | Maltoheptaose (DP7) | This compound (DP9) |

| Water | High | High | 250 g/L (250 mg/mL)[1][2] | Moderate to High | Moderate |

| Ethanol | Low | Very Low | Very Low | Very Low/Insoluble | Very Low/Insoluble |

| Methanol | Low | Very Low | Very Low | Very Low/Insoluble | Very Low/Insoluble |

| DMSO | Moderate | Low to Moderate | Low to Moderate | Low | Low |

| Acetone | Very Low/Insoluble | Very Low/Insoluble | Very Low/Insoluble | Very Low/Insoluble | Very Low/Insoluble |

Note: The qualitative descriptors are based on established principles of oligosaccharide chemistry. It is highly recommended to experimentally determine the solubility for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Sealed, temperature-controlled vials or flasks

-

Constant temperature shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the container in a shaker with constant agitation at a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation at a high speed.

-

Carefully aspirate the supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

-

Determine the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Generate a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration in the saturated solution and the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Visualizations: Signaling Pathways and Experimental Workflows

Representative Oligosaccharide Signaling Pathway

Maltooligosaccharides, as part of the broader class of oligosaccharides, can play significant roles in biological signaling, particularly through their interaction with gut microbiota. The following diagram illustrates a representative pathway by which oligosaccharides can modulate host immune responses.

Caption: Oligosaccharide modulation of the NF-κB signaling pathway in intestinal epithelial cells.

This diagram illustrates how dietary oligosaccharides are fermented by gut microbiota to produce SCFAs. These SCFAs can then modulate cellular signaling pathways, such as the TLR4/MAPK/NF-κB pathway, often leading to an anti-inflammatory response[3][4].

Experimental Workflow for Carbohydrate Analysis

The analysis of carbohydrates like this compound from a sample matrix involves several key steps, from sample preparation to final quantification. The following workflow provides a generalized overview of this process.

Caption: A generalized experimental workflow for the analysis of carbohydrates from a sample matrix.

This workflow outlines the critical stages in carbohydrate analysis, which may include extraction, optional hydrolysis to monosaccharides, optional derivatization to enhance volatility or detection, chromatographic separation, and final detection and quantification.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. Galactooligosaccharide Mediates NF-κB Pathway to Improve Intestinal Barrier Function and Intestinal Microbiota [mdpi.com]

- 4. Alginate Oligosaccharide Attenuates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction in Balb/c Mice: Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

maltononaose CAS number and molecular formula

For the benefit of researchers, scientists, and drug development professionals, this guide presents the detailed physicochemical data for the closely related and well-documented compound, maltopentaose.

Physicochemical Data for Maltopentaose

The following table summarizes the key identifiers for maltopentaose.

| Identifier | Value |

| CAS Number | 34620-76-3[1][2][3][4][5] |

| Molecular Formula | C₃₀H₅₂O₂₆[2][4][5] |

Experimental Protocols

Detailed experimental protocols for the use of malto-oligosaccharides, including maltopentaose, in various assays are extensive and application-specific. For researchers interested in enzymatic assays, a general methodology would involve:

-

Substrate Preparation: A stock solution of maltopentaose is prepared in a suitable buffer (e.g., sodium phosphate or Tris-HCl) to a desired concentration. The stability and solubility of the oligosaccharide in the chosen buffer should be confirmed.

-

Enzyme Reaction: The enzyme of interest (e.g., α-amylase) is added to the substrate solution to initiate the hydrolysis reaction. The reaction is typically carried out at a controlled temperature and pH to ensure optimal enzyme activity.

-

Reaction Quenching: At specific time intervals, aliquots of the reaction mixture are taken, and the enzymatic reaction is stopped. This can be achieved by methods such as heat inactivation or the addition of a chemical inhibitor.

-

Product Analysis: The products of the enzymatic reaction (smaller oligosaccharides and glucose) are quantified using techniques like high-performance liquid chromatography (HPLC) or colorimetric assays (e.g., dinitrosalicylic acid method for reducing sugars).

Signaling Pathway and Experimental Workflow Visualization

To aid in the conceptualization of experimental design, the following diagrams illustrate a generalized enzymatic assay workflow and a hypothetical signaling pathway where an oligosaccharide might be involved.

References

Maltononaose: A Technical Guide to Natural Sources and Commercial Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltononaose, a linear maltooligosaccharide (MOS) composed of nine α-1,4 linked D-glucose units, is a subject of growing interest in various scientific and industrial fields, including as a potential excipient in drug delivery and a functional food ingredient. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and commercial-scale production of this compound. It details the enzymatic processes for its synthesis from starch, outlines advanced chromatographic techniques for its purification, and presents analytical methods for its characterization and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of specific long-chain maltooligosaccharides.

Introduction

Maltooligosaccharides (MOS) are α-glucans with a degree of polymerization (DP) ranging from 2 to 10.[1][2] this compound (DP9) is a less common and studied member of this family compared to its shorter-chain counterparts like maltose (DP2) and maltotriose (DP3). While not abundant in nature, its unique physicochemical properties, stemming from its specific chain length, make it a molecule of interest for various applications. This guide will delve into the known natural sources and the more prevalent commercial production methods for obtaining this compound.

Natural Sources of this compound

Direct natural sources with significant concentrations of this compound are not well-documented in scientific literature. This compound, along with other long-chain MOS, is generally found in trace amounts in starch-rich plant sources that have undergone partial enzymatic hydrolysis. The presence and concentration of this compound in these sources are highly variable and depend on the specific plant, its physiological state, and the enzymatic activities present.

Table 1: Potential, but Unquantified, Natural Occurrences of this compound

| Source Category | Description |

| Germinating Grains | During the malting process of grains like barley, endogenous amylases break down starch into a mixture of maltooligosaccharides. While maltose is the predominant sugar, longer-chain MOS, including this compound, may be present in small quantities. |

| Fermented Foods | Some fermented foods and beverages produced from starchy raw materials may contain trace amounts of this compound as a result of microbial enzymatic activity. |

| Starchy Plants | Tuberous plants and other starch-storing vegetables may contain a complex mixture of maltooligosaccharides, where this compound could be a minor component. |

Due to the low and variable concentrations, direct extraction of this compound from natural sources is not a commercially viable method.

Commercial Production of this compound

The commercial production of this compound is achieved through a multi-step enzymatic process starting from starch, followed by sophisticated purification techniques to isolate the desired DP9 oligosaccharide from a heterogeneous mixture of MOS.

Enzymatic Synthesis from Starch

The cornerstone of this compound production is the controlled enzymatic hydrolysis of starch. This process is typically carried out in two main stages: liquefaction and saccharification.

3.1.1. Starch Liquefaction

The initial step involves the gelatinization of a starch slurry by heating, which makes the starch molecules accessible to enzymatic attack. An endo-amylase, such as α-amylase, is then introduced to randomly cleave the internal α-1,4-glycosidic bonds of the amylose and amylopectin chains. This process reduces the viscosity of the starch gel and produces a mixture of shorter-chain dextrins.

3.1.2. Saccharification

Following liquefaction, specific amylolytic enzymes are used to further hydrolyze the dextrins into a mixture of maltooligosaccharides. While specific this compound-forming amylases have not been prominently reported, a mixture of α-amylases with varying specificities can be employed to generate a broad spectrum of MOS, including this compound. The reaction conditions, including enzyme type, concentration, temperature, and pH, are critical in determining the final distribution of the resulting oligosaccharides.

Figure 1: General Workflow for the Enzymatic Production of this compound

Caption: General workflow for the enzymatic production of this compound.

Purification of this compound

The most critical and challenging step in the commercial production of this compound is its separation from a complex mixture of other maltooligosaccharides with very similar chemical and physical properties. Preparative chromatography is the method of choice for this purpose.

3.2.1. Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume.[3] A column packed with a porous stationary phase is used, where smaller molecules can enter the pores and thus have a longer path to travel, while larger molecules are excluded from the pores and elute earlier. This method is particularly suitable for the fractionation of a broad range of maltooligosaccharides.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative high-performance liquid chromatography (HPLC) is often employed.[1][4][5][6][7] This technique utilizes high pressure to force the mobile phase through a column packed with a stationary phase, allowing for high-resolution separations.

Table 2: Key Parameters for Preparative HPLC Purification of this compound

| Parameter | Description | Typical Conditions/Considerations |

| Stationary Phase | The choice of stationary phase is critical for achieving good separation. Amine-bonded silica or polymer-based columns are commonly used for carbohydrate separations. | For maltooligosaccharides, columns with pore sizes appropriate for the DP range of interest should be selected. |

| Mobile Phase | A mixture of acetonitrile and water is a common mobile phase for the separation of oligosaccharides in hydrophilic interaction liquid chromatography (HILIC) mode. | A gradient elution, where the proportion of the organic solvent is changed over time, is often necessary to achieve separation of a wide range of MOS. |

| Flow Rate | The flow rate of the mobile phase affects the resolution and the time of the separation. | Optimized to balance between separation efficiency and processing time. |

| Detection | Refractive index (RI) detectors are commonly used for the detection of non-UV absorbing compounds like maltooligosaccharides. Evaporative Light Scattering Detectors (ELSD) can also be used. | The choice of detector depends on the required sensitivity and compatibility with the mobile phase. |

Figure 2: Logical Flow for this compound Purification

Caption: Logical flow for the purification of this compound.

Experimental Protocols

While specific, detailed protocols for the production of this compound are proprietary to commercial manufacturers, the following sections provide generalized experimental methodologies based on established principles for maltooligosaccharide synthesis and purification.

General Protocol for Enzymatic Hydrolysis of Starch

-

Starch Slurry Preparation: A 10-30% (w/v) aqueous slurry of a selected starch (e.g., corn, potato, tapioca) is prepared.

-

pH and Temperature Adjustment: The pH of the slurry is adjusted to the optimal range for the chosen α-amylase (typically pH 5.5-7.0). The slurry is then heated to the gelatinization temperature of the starch (60-80°C).

-

Liquefaction: A thermostable α-amylase is added to the gelatinized starch slurry. The mixture is incubated with stirring for 1-2 hours at a temperature optimal for the enzyme (e.g., 85-95°C).

-

Enzyme Inactivation: The liquefaction is terminated by heating the mixture to inactivate the α-amylase (e.g., >100°C for a short period).

-

Saccharification: After cooling the dextrin solution to the optimal temperature for the saccharifying enzyme(s) (e.g., 50-65°C) and adjusting the pH if necessary, a specific amylase or a cocktail of amylases is added. The reaction is allowed to proceed for 24-48 hours with gentle agitation.

-

Reaction Termination: The saccharification reaction is stopped by heat inactivation of the enzymes. The resulting solution contains a mixture of maltooligosaccharides.

General Protocol for Preparative HPLC Purification

-

Sample Preparation: The crude maltooligosaccharide mixture is filtered to remove any particulate matter. The concentration may be adjusted as needed.

-

Column Equilibration: The preparative HPLC column is equilibrated with the initial mobile phase composition until a stable baseline is achieved.

-

Injection: A defined volume of the sample is injected onto the column.

-

Gradient Elution: A pre-determined gradient program is run, typically starting with a high concentration of acetonitrile and gradually increasing the water content to elute the maltooligosaccharides in order of their degree of polymerization.

-

Fraction Collection: Fractions are collected at specific time intervals corresponding to the elution of the this compound peak, as determined by the detector signal.

-

Analysis of Fractions: The purity of the collected fractions is assessed using analytical HPLC.

-

Solvent Removal: The solvent from the purified this compound fractions is removed, typically by rotary evaporation or lyophilization, to obtain the final product.

Quantitative Data

Table 3: Hypothetical Quantitative Data for this compound Production

| Stage | Parameter | Value/Range |

| Enzymatic Hydrolysis | Total Maltooligosaccharide Yield (from starch) | > 90% |

| This compound Content in Crude Mixture | 5 - 15% (highly dependent on enzymes and conditions) | |

| Chromatographic Purification | Recovery of this compound from Purification | 60 - 80% |

| Final Purity of this compound | > 95% |

Note: The values in this table are estimates and can vary significantly based on the specific process parameters.

Conclusion

While this compound is not a major component of natural food sources, its commercial production through the enzymatic hydrolysis of starch is a well-established, albeit complex, process. The key to obtaining high-purity this compound lies in the optimization of both the enzymatic reaction to maximize the formation of DP9 oligosaccharides and the subsequent high-resolution chromatographic purification to isolate it from a mixture of structurally similar molecules. As research into the functional properties of specific maltooligosaccharides continues, the demand for pure this compound is likely to increase, driving further innovation in its production and purification technologies. This guide provides a foundational understanding of the principles and methodologies involved, serving as a valuable resource for scientists and professionals in the field.

References

- 1. Preparative HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Maltooligosaccharides: Properties, Production and Applications [mdpi.com]

- 3. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]

- 4. waters.com [waters.com]

- 5. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

maltononaose as a prebiotic ingredient

An In-depth Technical Guide to Maltononaose as a Prebiotic Ingredient

Introduction

This compound is a maltooligosaccharide (MOS) consisting of nine glucose units linked by α-1,4 glycosidic bonds. As a member of the MOS family, which are defined as having a degree of polymerization (DP) between 2 and 10, this compound holds potential as a prebiotic ingredient.[1][2] Prebiotics are substrates selectively utilized by host microorganisms that confer a health benefit.[3][4] While research has established the prebiotic effects of shorter-chain MOS (DP 3-5), specific data on this compound is limited.[1][3] This guide synthesizes the available technical data on malto-oligosaccharides as a functional category to project the potential of this compound, providing researchers and drug development professionals with a foundational understanding of its likely mechanisms, experimental evaluation, and production.

Prebiotic Activity of Malto-oligosaccharides (MOS)

In vitro studies demonstrate that MOS, typically mixtures of maltotriose, maltotetraose, and maltopentaose, exhibit significant prebiotic activity.[3][5] They resist digestion by human intestinal enzymes, are fermented by gut microbiota, stimulate the growth of beneficial bacteria, and lead to the production of short-chain fatty acids (SCFAs).[1]

Selective Stimulation of Beneficial Bacteria

MOS has been shown to selectively promote the proliferation of beneficial gut bacteria, particularly species of Bifidobacterium. In one study, a MOS mixture significantly increased the growth of Bifidobacterium breve compared to well-known prebiotics like fructo-oligosaccharides (FOS) and galacto-oligosaccharides (GOS).[3][6]

Table 1: Comparative Proliferation of Bifidobacterium Strains with 1% MOS, FOS, and GOS

| Bifidobacterium Strain | Substrate | Optical Density (OD600) at 48h | Key Finding |

|---|---|---|---|

| B. breve | MOS | ~1.8 | Superior proliferation compared to FOS and GOS after 24h.[3] |

| FOS | ~1.4 | ||

| GOS | ~1.3 | ||

| B. longum | MOS | ~1.6 | Similar proliferative activity to FOS.[3] |

| FOS | ~1.6 | ||

| GOS | ~1.8 | ||

| B. bifidum | MOS | ~1.2 | Lower proliferation compared to FOS and GOS.[3] |

| FOS | ~1.9 | ||

| GOS | ~1.9 |

Data derived from graphical representations in the cited source and are approximate.[3]

Fermentation and Short-Chain Fatty Acid (SCFA) Production

Fermentation of MOS by human fecal microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[7][8] These metabolites are crucial for gut health, serving as an energy source for colonocytes and contributing to a lower, more acidic colonic pH, which inhibits pathogens.[9][10] Studies show that increasing the concentration of MOS from 1% to 2% enhances total SCFA production over time.[3][6]

Table 2: Total SCFA Production During In Vitro Fermentation with Human Fecal Microbiota

| Substrate | Fermentation Time (hours) | Total SCFA (mmol/L) |

|---|---|---|

| 1% GOS | 24 | Increased from baseline |

| 1% MOS | 24 | Increased from baseline |

| 2% MOS | 24 | Significantly higher than 1% GOS and 1% MOS.[3][5] |

Specific concentrations were not detailed in the source material, but trends were reported.

Modulation of Gut Microbiota Composition

Beyond stimulating specific genera, MOS has been shown to modulate the overall gut microbial ecosystem. In vitro fermentation with 2% MOS resulted in increased species diversity and richness compared to 1% GOS.[3][6] Furthermore, the 2% MOS treatment reduced the abundance of intestinal pathobionts while increasing commensal microorganisms, including the family Bifidobacteriaceae.[3][5]

Mechanism of Action

The prebiotic mechanism of this compound is predicated on the general pathway for non-digestible oligosaccharides. The α-1,4 glycosidic linkages in MOS are partially resistant to human salivary and intestinal enzymes, allowing a significant portion to reach the colon intact.[1][3] In the colon, specific bacteria possessing the necessary glycoside hydrolase enzymes can metabolize the oligosaccharide, leading to the production of SCFAs and a selective growth advantage.[4]

References

- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isappscience.org [isappscience.org]

- 5. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Short chain fatty acids: the messengers from down below - PMC [pmc.ncbi.nlm.nih.gov]

The intricate world of maltononaose metabolism in microorganisms is a critical area of study for researchers in microbiology, biotechnology, and drug development. This complex carbohydrate, a nine-unit glucose polymer, serves as a significant energy source for various microbes, and understanding its metabolic pathways is key to harnessing microbial processes for industrial applications and combating infectious diseases. This technical guide provides an in-depth exploration of the core aspects of maltononaose metabolism, including transport, enzymatic degradation, and regulation, with a focus on quantitative data and detailed experimental methodologies.

Transport of Maltononaose: A Gated Entry into the Microbial Cell

The journey of this compound into the microbial cell is a multi-step process, particularly well-studied in Gram-negative bacteria like Escherichia coli. It involves a sophisticated transport system that ensures the efficient uptake of this large oligosaccharide.

The initial passage across the outer membrane is facilitated by a specific porin known as maltoporin or LamB. This protein forms a channel that allows for the diffusion of maltooligosaccharides, including this compound, into the periplasmic space.

Once in the periplasm, this compound is captured by a high-affinity periplasmic binding protein, MalE. The binding of this compound to MalE induces a conformational change in the protein, which then delivers the substrate to the inner membrane ABC (ATP-binding cassette) transporter complex, MalFGK2. This transporter actively pumps the this compound across the inner membrane into the cytoplasm, a process that is energized by the hydrolysis of ATP.

Enzymatic Degradation: Breaking Down the Polymer

Once inside the cytoplasm, this compound is subjected to enzymatic degradation by a suite of carbohydrate-active enzymes. The specific enzymes and pathways can vary between different microorganisms.

Key Enzymes in this compound Metabolism

-

Maltodextrin Phosphorylase (MalP): This enzyme catalyzes the phosphorolytic cleavage of the non-reducing terminal α-1,4-glycosidic bond of maltooligosaccharides, releasing glucose-1-phosphate. MalP can sequentially degrade this compound.

-

4-α-Glucanotransferase (MalQ): Also known as amylomaltase, this enzyme exhibits a disproportionating activity. It can transfer a segment of a maltooligosaccharide to another acceptor molecule, which can be another maltooligosaccharide or glucose. This results in the formation of a mixture of maltooligosaccharides of varying lengths.

-

α-Amylases: These endo-acting enzymes cleave internal α-1,4-glycosidic bonds within the this compound chain, producing smaller maltooligosaccharides.

-

α-Glucosidases (e.g., MalZ): These exo-acting enzymes hydrolyze the terminal, non-reducing α-1,4-linked glucose residues from maltooligosaccharides, releasing glucose.

Metabolic Pathways

In E. coli, the primary pathway for maltodextrin metabolism involves the concerted action of maltodextrin phosphorylase (MalP) and 4-α-glucanotransferase (MalQ). MalQ can convert this compound into a range of other maltooligosaccharides, some of which can then be acted upon by MalP to yield glucose-1-phosphate. The glucose-1-phosphate can then enter glycolysis after being converted to glucose-6-phosphate by phosphoglucomutase.

In some hyperthermophilic archaea, such as Thermococcus litoralis, maltose is degraded by the combined action of 4-α-glucanotransferase and maltodextrin phosphorylase.[1] The 4-α-glucanotransferase produces glucose and a series of longer maltodextrins from maltose, which are then substrates for maltodextrin phosphorylase, producing glucose-1-phosphate.[1]

Quantitative Data on Enzyme Kinetics

Obtaining precise kinetic parameters for enzymes with this compound as a substrate is challenging, as much of the literature focuses on more readily available substrates like starch, maltose, or shorter maltooligosaccharides. The following tables summarize available kinetic data for key enzymes with various maltooligosaccharide substrates. This data provides a valuable proxy for understanding the potential activity on this compound.

Table 1: Kinetic Parameters of Microbial α-Amylases with Maltooligosaccharide Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Lactobacillus fermentum α-amylase | Maltose (G2) | - | - | [2] |

| Maltotriose (G3) | - | - | [2] | |

| Maltotetraose (G4) | - | - | [2] | |

| Maltopentaose (G5) | - | - | [2] | |

| Maltohexaose (G6) | - | - | [2] | |

| Maltoheptaose (G7) | - | - | [2] | |

| Ganoderma tsuage α-amylase | Starch | 1.3 mg/mL | 39 mg/min | [3] |

| Bacillus licheniformis α-amylase | Starch | 6.639 mg/mL | - | [3] |

Note: Specific Km and Vmax values for individual maltooligosaccharides from the Lactobacillus fermentum study were not explicitly provided in the abstract, but the study indicated that catalytic efficiency increased with chain length from maltose to maltoheptaose.[2]

Table 2: Kinetic Parameters of Maltodextrin Phosphorylase

| Enzyme Source | Substrate | Km (mM) | Reference |

| Escherichia coli | Maltoheptaose | 0.5 | [4] |

Table 3: Kinetic Parameters of 4-α-Glucanotransferase

| Enzyme Source | Acceptor Substrate | Km (mM) | Reference |

| Pyrococcus sp. ST04 | Glucose | - | [2] |

| Maltose | - | [2] | |

| Maltotriose | - | [2] |

Note: The study on 4-α-glucanotransferase from Pyrococcus sp. ST04 reported that maltotriose had the lowest Km value among the tested acceptors, but the specific values were not provided in the abstract.[2]

Regulation of this compound Metabolism

The expression of the genes involved in this compound transport and metabolism is tightly regulated to ensure that the cellular machinery is only produced when the substrate is available. In E. coli, the mal regulon is a classic example of positive gene regulation.

The key transcriptional activator is the MalT protein. In the presence of the inducer molecule, maltotriose, MalT binds to specific DNA sequences (MalT boxes) in the promoter regions of the mal genes and activates their transcription. Maltotriose is considered the true inducer of the system and is generated intracellularly from the metabolism of larger maltooligosaccharides.

The expression of malT itself is also regulated, being subject to catabolite repression mediated by the cAMP-CRP complex. Additionally, a repressor protein, Mlc, can bind to the malT promoter and inhibit its transcription.

In Streptococcus pneumoniae, the regulation of the mal regulon involves a repressor protein called MalR. In the absence of maltose, MalR binds to the operator regions of the mal operons and prevents transcription. When maltose is present, it or a derivative binds to MalR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing gene expression.

Experimental Protocols

Assay for α-Amylase Activity

This protocol is based on the dinitrosalicylic acid (DNS) method, which measures the release of reducing sugars.

Materials:

-

1% (w/v) this compound solution in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in a final volume of 100 mL)

-

Enzyme solution (appropriately diluted)

-

Spectrophotometer

Procedure:

-

Pre-incubate 0.5 mL of the 1% this compound solution at the optimal temperature for the enzyme for 5 minutes.

-

Add 0.5 mL of the diluted enzyme solution to the substrate and mix.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the optimal temperature.

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil the mixture for 5-15 minutes in a water bath.

-

Cool the tubes to room temperature and add 8.5 mL of distilled water.

-

Measure the absorbance at 540 nm against a blank (prepared by adding the DNS reagent before the enzyme).

-

A standard curve using known concentrations of glucose or maltose should be prepared to quantify the amount of reducing sugar released.

Thin-Layer Chromatography (TLC) for Analysis of Maltooligosaccharide Metabolism

TLC is a simple and effective method for qualitatively analyzing the products of this compound metabolism.[5][6][7]

Materials:

-

Silica gel TLC plates

-

Developing solvent (e.g., a mixture of n-butanol, ethanol, and water in a 5:3:2 ratio)

-

Enzyme reaction samples (quenched at different time points)

-

Maltooligosaccharide standards (glucose to this compound)

-

Visualization reagent (e.g., a solution of diphenylamine, aniline, and phosphoric acid in acetone)

-

TLC developing chamber

-

Heat gun or oven

Procedure:

-

Spot small volumes (1-2 µL) of the quenched enzyme reaction samples and the maltooligosaccharide standards onto the baseline of a silica gel TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a developing chamber containing the developing solvent, ensuring the solvent level is below the baseline.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Dry the plate thoroughly using a heat gun or in an oven.

-

Spray the plate with the visualization reagent.

-

Heat the plate with a heat gun until the carbohydrate spots appear (usually as brown or gray spots).

-

Analyze the product profile by comparing the migration of the spots in the sample lanes to the standards.

Conclusion and Future Directions

The metabolism of this compound in microorganisms is a highly orchestrated process involving specific transport systems, a diverse array of enzymes, and intricate regulatory networks. While significant progress has been made in elucidating these pathways, particularly in model organisms, there remains a need for more detailed quantitative data, especially concerning the kinetic properties of the involved enzymes with this compound as a substrate. Such information is crucial for the development of accurate metabolic models and for the rational design of microbial strains for biotechnological applications. Future research should focus on the detailed biochemical characterization of the key enzymes from a wider range of microorganisms, including those from extreme environments, which may harbor novel enzymes with unique properties. Furthermore, the application of systems biology approaches will be invaluable in unraveling the complex interplay between the different metabolic and regulatory components involved in this compound utilization. This deeper understanding will undoubtedly pave the way for new innovations in fields ranging from biofuel production to the development of novel antimicrobial strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Acceptor dependent catalytic properties of GH57 4-α-glucanotransferase from Pyrococcus sp. ST04 [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Donor substrate specificity of 4-alpha-glucanotransferase of porcine liver glycogen debranching enzyme and complementary action to glycogen phosphorylase on debranching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Domain Characterization of a 4-α-Glucanotransferase Essential for Maltose Metabolism in Photosynthetic Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Applications of Maltononaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltononaose, a linear maltooligosaccharide consisting of nine α-1,4-linked D-glucose units, represents a molecule of interest within the broader class of malto-oligosaccharides (MOS). While research has extensively covered shorter-chain MOS, this compound remains a less-explored frontier. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing from preliminary studies and data on related malto-oligosaccharides. It aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of its potential applications, physicochemical properties, and relevant experimental methodologies. Due to the limited specific research on this compound, some information presented herein is extrapolated from studies on malto-oligosaccharides in general, a limitation that underscores the need for further investigation into this specific molecule.

Physicochemical Properties of Malto-oligosaccharides

Malto-oligosaccharides are characterized by their degree of polymerization (DP), which significantly influences their physicochemical properties. While specific experimental data for this compound (DP9) is scarce in publicly available literature, its properties can be inferred from the trends observed within the MOS family.[1]

| Property | General Trend with Increasing DP | Inferred Properties of this compound (DP9) |

| Molecular Weight | Increases | Approximately 1477.3 g/mol |

| Solubility in Water | Generally high, may decrease slightly with very high DP | High |

| Sweetness | Decreases | Low sweetness |

| Viscosity | Increases | Higher viscosity compared to shorter-chain MOS |

| Hygroscopicity | Generally high | High |

| Reducing End | Present | Possesses a reducing end |

Potential Applications

Preliminary investigations and the known functions of other malto-oligosaccharides suggest several potential application areas for this compound.

Pharmaceutical and Biomedical Applications

-

Drug Delivery: Modified malto-oligosaccharides are being explored as nanocarriers for drug delivery. For instance, maltoheptaose-b-polystyrene nanoparticles have been investigated for the oral delivery of tamoxifen.[2] The larger size of this compound could offer unique advantages in the design of such delivery systems, potentially influencing drug loading and release kinetics.

-

Prebiotics: Malto-oligosaccharides are known to exert prebiotic effects by selectively promoting the growth of beneficial gut bacteria.[3] While specific studies on this compound are lacking, it is plausible that it could be fermented by gut microbiota, contributing to gut health.

-

Enzyme Inhibition: A study has reported on the structure of cyclodextrin glycosyltransferase complexed with a this compound inhibitor, suggesting a potential role for this compound and its derivatives as enzyme inhibitors.[4] This opens avenues for its investigation in therapeutic contexts where enzyme modulation is desired.

Food Industry

In the food industry, malto-oligosaccharides are utilized for their functional properties, such as low sweetness, high viscosity, and ability to act as bulking agents. This compound, with its higher degree of polymerization, could be a valuable ingredient where higher viscosity and lower sweetness are desired.

Experimental Protocols

Enzymatic Synthesis of this compound

The synthesis of specific malto-oligosaccharides can be achieved through the action of maltooligosaccharide-forming amylases on starch.

Principle: This protocol describes a general method for the enzymatic production of a mixture of malto-oligosaccharides, from which this compound can be purified. The process involves the liquefaction of starch followed by saccharification with a specific maltooligosaccharide-forming amylase.

Materials:

-

Soluble starch

-

α-Amylase (thermostable)

-

Maltooligosaccharide-forming amylase (e.g., from Bacillus species)

-

Sodium phosphate buffer (pH 7.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate column for analysis and purification.

Procedure:

-

Starch Gelatinization and Liquefaction:

-

Prepare a 10% (w/v) slurry of soluble starch in distilled water.

-

Heat the slurry to 95-100°C with constant stirring for 30 minutes to gelatinize the starch.

-

Cool the solution to the optimal temperature for the thermostable α-amylase (typically 80-90°C).

-

Add α-amylase and incubate for 1-2 hours to partially hydrolyze the starch into smaller dextrins. Monitor the viscosity of the solution.

-

Inactivate the α-amylase by boiling for 10 minutes.

-

-

Saccharification:

-

Cool the liquefied starch solution to the optimal temperature and pH for the maltooligosaccharide-forming amylase (this will be enzyme-specific, e.g., 50-60°C, pH 6.0-7.0). Adjust the pH using HCl or NaOH.

-

Add the maltooligosaccharide-forming amylase and incubate for 24-48 hours. The reaction time will influence the distribution of the resulting malto-oligosaccharides.

-

Terminate the reaction by boiling for 10 minutes to inactivate the enzyme.

-

-

Purification and Analysis:

-

Filter the resulting syrup to remove any insoluble material.

-

Analyze the composition of the malto-oligosaccharide mixture using HPLC.

-

Purify this compound from the mixture using preparative HPLC or other chromatographic techniques.

-

Workflow for Enzymatic Synthesis of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Characterization of Maltoheptaose-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maltohexaose, 34620-77-4 [thegoodscentscompany.com]

Maltononaose: An In-depth Technical Guide to its Interactions with Proteins and Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltononaose, a linear oligosaccharide composed of nine α-1,4 linked glucose units, serves as a significant substrate and ligand for various proteins and enzymes involved in carbohydrate metabolism and transport. While less commonly studied than its smaller maltooligosaccharide counterparts, understanding the specific interactions of this compound is crucial for fields ranging from microbial metabolism to drug delivery. This technical guide provides a comprehensive overview of the current knowledge on this compound's interactions with key proteins and enzymes, focusing on structural and functional aspects. Due to a scarcity of direct quantitative data for this compound, this guide also contextualizes its behavior based on findings for related maltooligosaccharides, highlighting areas ripe for future investigation.

Core Interactions: Proteins and Enzymes

This compound primarily interacts with enzymes that cleave its glycosidic bonds (glycoside hydrolases) and proteins involved in its transport across cellular membranes.

Cyclodextrin Glycosyltransferase (CGTase)

Cyclodextrin glycosyltransferases (CGTases; EC 2.4.1.19) are bacterial enzymes that play a pivotal role in the production of cyclodextrins from starch. These enzymes catalyze intramolecular transglycosylation (cyclization) as well as intermolecular transglycosylation (coupling and disproportionation) and hydrolysis.

Structural Insights into this compound Binding:

A seminal study on the crystal structure of CGTase from Bacillus circulans complexed with a this compound inhibitor provides a detailed view of its binding mode.[1][2] The this compound inhibitor binds in the active site cleft, which can accommodate at least nine glucose residues. The binding is characterized by numerous hydrogen bonds and van der Waals interactions between the glucose units of the inhibitor and amino acid residues of the enzyme.

The active site of CGTase is comprised of several subsites, each accommodating one glucose residue of the substrate. The this compound inhibitor occupies subsites -7 to +2.[3] Key interactions involve aromatic residues that stack against the pyranose rings of the glucose units and polar residues that form hydrogen bonds with the hydroxyl groups.

Quantitative Data:

Maltoporin (LamB)

Maltoporin, or LamB, is a trimeric porin found in the outer membrane of Gram-negative bacteria like Escherichia coli. It facilitates the diffusion of maltodextrins, including this compound, across the outer membrane.[4]

Mechanism of Transport:

The channel of maltoporin is lined with a series of aromatic residues, often referred to as a "greasy slide," which facilitates the translocation of the hydrophobic faces of the glucose units.[4] The pore constriction is specific for the α-1,4-glycosidic linkage and the hydroxyl groups of the sugar, providing selectivity for maltodextrins. While the affinity for individual glucose units is low, the additive interactions along the length of a long maltooligosaccharide like this compound result in efficient transport.

Quantitative Data:

Direct binding constants (Kd) for this compound with maltoporin are not well-documented. However, the transport system is known to have a high affinity for longer maltodextrins. It is inferred that this compound would have a higher affinity than smaller sugars like maltose.

Maltose-Binding Protein (MBP)

In the periplasm of E. coli, maltodextrins that have passed through maltoporin are bound by the maltose-binding protein (MBP or MalE). MBP is a high-affinity receptor that delivers the sugars to the inner membrane ABC transporter, MalFGK2, for translocation into the cytoplasm.[4]

Binding and Specificity:

MBP has a deep binding groove that can accommodate various lengths of maltooligosaccharides. The affinity of MBP for maltooligosaccharides generally increases with the length of the sugar chain. Therefore, it is expected that this compound would bind to MBP with high affinity.

Quantitative Data Comparison for Maltooligosaccharides:

While specific Kd values for this compound with MBP are not consistently reported, data for other maltooligosaccharides provide a strong indication of the expected affinity.

| Maltooligosaccharide | Organism | Binding Affinity (Kd) | Reference |

| Maltose | Thermoanaerobacter ethanolicus | 270 nM | [5] |

| Maltose | Escherichia coli | ~1 µM | [6] |

| Maltotriose | Escherichia coli | ~0.4 µM | [6] |

| This compound | Escherichia coli | Data not available |

The trend suggests that this compound would have a sub-micromolar binding affinity to MBP.

References

- 1. researchgate.net [researchgate.net]

- 2. The evolution of cyclodextrin glucanotransferase product specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. High-Affinity Maltose Binding and Transport by the Thermophilic Anaerobe Thermoanaerobacter ethanolicus 39E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation of Maltononaose

Disclaimer: Publicly available research specifically detailing the thermal stability and degradation of maltononaose is limited. This guide provides a comprehensive overview based on data from closely related maltooligosaccharides, such as maltohexaose and maltoheptaose, and established principles of carbohydrate thermal decomposition. The presented data and pathways serve as a strong inferential framework for understanding the thermal behavior of this compound.

Executive Summary

This compound, a nine-unit α-(1→4) linked glucose oligomer, is a member of the maltooligosaccharide family. Its thermal stability is a critical parameter for its application in the pharmaceutical and food industries, particularly in formulations subjected to heat during processing or storage. This technical guide synthesizes the available data on the thermal behavior of this compound and its shorter-chain analogs. The primary mechanisms of thermal degradation for pure this compound are caramelization and pyrolysis, which involve a complex series of reactions including dehydration, isomerization, fragmentation, and polymerization. In the presence of amino acids, the Maillard reaction would be a competing degradation pathway. This guide provides quantitative data from thermal analysis techniques, detailed experimental protocols for assessing stability, and visual representations of degradation pathways and analytical workflows.

Thermal Stability Analysis

The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For maltooligosaccharides, this typically reveals an initial mass loss due to the evaporation of adsorbed water, followed by one or more stages of thermal decomposition at higher temperatures.

Differential Scanning Calorimetry (DSC)